Methyl 5-methyl-2-naphthoate
CAS No.:
Cat. No.: VC13783491
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12O2 |
|---|---|
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | methyl 5-methylnaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C13H12O2/c1-9-4-3-5-10-8-11(13(14)15-2)6-7-12(9)10/h3-8H,1-2H3 |
| Standard InChI Key | QKENNVNRWMEWOX-UHFFFAOYSA-N |
| SMILES | CC1=C2C=CC(=CC2=CC=C1)C(=O)OC |
| Canonical SMILES | CC1=C2C=CC(=CC2=CC=C1)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Methyl 5-methyl-2-naphthoate (IUPAC: methyl 5-methylnaphthalene-2-carboxylate) is a dimethyl-substituted naphthalene derivative with a carboxylate ester group at the 2-position and a methyl group at the 5-position. Its molecular formula is , yielding a molecular weight of 200.23 g/mol . The compound’s structure aligns with microbial metabolites derived from dimethylnaphthalene oxidation, where one methyl group undergoes oxidation to a carboxylate, followed by esterification .
The esterification of 5-methyl-2-naphthoic acid introduces steric and electronic effects that influence its reactivity. Comparative analysis with Methyl 2-naphthoate (PubChem CID 137605) reveals that the additional methyl group at the 5-position would increase hydrophobicity, as evidenced by the higher molecular weight (186.21 g/mol vs. 200.23 g/mol) and altered fragmentation patterns in mass spectrometry .
Biosynthetic and Metabolic Pathways
Microbial Oxidation of Dimethylnaphthalenes
The metabolism of methyl-substituted naphthalenes by Sphingomonas paucimobilis 2322 provides a model for understanding the potential origins of Methyl 5-methyl-2-naphthoate . This bacterium, isolated from phenanthrene-enriched cultures, exhibits dual metabolic strategies:
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Methyl Group Hydroxylation: For substrates like 2,6-dimethylnaphthalene (2,6-DMN), initial oxidation targets the methyl group, forming intermediates such as 2-hydroxymethyl-6-methylnaphthalene, which is further oxidized to 6-methyl-2-naphthoic acid .
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Ring Dioxygenation: Congeners with two methyl groups on a single ring undergo aryl dioxygenation, leading to dihydrodiol intermediates that funnel into salicylate or phthalate pathways .
If 5-methyl-2-naphthoic acid were a metabolic intermediate, its esterified form (Methyl 5-methyl-2-naphthoate) could arise via enzymatic methylation. This aligns with the detection of analogous compounds like 6-methyl-2-naphthoic acid methyl ester (GC R<sub>t</sub> = 17.37 min; m/z = 200) .
Pathway Divergence and Dead-End Products
Metabolic studies reveal that methyl positioning dictates pathway specificity. For example:
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2,6-DMN yields 6-methyl-2-naphthoic acid as a primary product, while 1,2-dimethylnaphthalene undergoes ring dioxygenation .
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Dead-end products like 2,6-naphthalene dicarboxylic acid form when oxidation exceeds degradative capacity .
Methyl 5-methyl-2-naphthoate may similarly represent a terminal metabolite if subsequent degradation steps are inhibited, though this requires experimental validation.
Analytical Characterization
The ester’s mass spectrum would likely exhibit a molecular ion peak at m/z 200, with subsequent losses of methyl () and carboxyl () groups .
Nuclear Magnetic Resonance (NMR)
Hypothetical <sup>1</sup>H NMR signals (CDCl<sub>3</sub>) would include:
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A singlet at δ 3.9–4.0 ppm for the ester methyl group.
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Aromatic protons between δ 7.5–8.5 ppm, split into distinct multiplets due to the 5-methyl group’s deshielding effect.
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A singlet at δ 2.6 ppm for the 5-methyl substituent.
Environmental and Biological Significance
Role in Bioremediation
Methylated naphthalenes are priority pollutants in fossil fuels, and their microbial degradation is critical for bioremediation . The formation of Methyl 5-methyl-2-naphthoate could indicate incomplete mineralization, serving as a biomarker for specific metabolic bottlenecks. For instance, Sphingomonas paucimobilis 2322 fails to degrade 2,6-naphthalene dicarboxylic acid, suggesting analogous limitations for 5-methyl derivatives .
Toxicity and Ecotoxicology
Alkyl PAHs like Methyl 5-methyl-2-naphthoate may exhibit increased lipophilicity and bioaccumulation potential compared to parent compounds. While direct toxicity data are lacking, structural analogs such as 2-hydroxy-5-methyl-1-naphthoic acid (PubChem CID 44182304) are classified as bacterial metabolites, implying moderate biological activity.
Synthetic Routes and Laboratory Preparation
Esterification of 5-Methyl-2-Naphthoic Acid
The most straightforward synthesis involves Fischer esterification:
Reaction conditions (e.g., sulfuric acid catalyst, reflux) mirror those used for Methyl 2-naphthoate .
Microbial Biotransformation
Culturing Sphingomonas paucimobilis 2322 with 5-methyl-2-methylnaphthalene could yield Methyl 5-methyl-2-naphthoate via:
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Initial oxidation of the 2-methyl group to a carboxylate.
Challenges and Future Directions
The absence of direct experimental data on Methyl 5-methyl-2-naphthoate underscores the need for:
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Targeted Synthesis: To confirm predicted physicochemical properties.
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Metabolic Profiling: To elucidate its role in PAH degradation pathways.
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Ecotoxicity Studies: To assess environmental persistence and health impacts.
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